molecular formula C29H49Na2O5P B10855356 TocP (disodium)

TocP (disodium)

Cat. No.: B10855356
M. Wt: 554.6 g/mol
InChI Key: LPWACMVJQSCQOF-UHFFFAOYSA-L
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Description

TocP (disodium), also known as α-tocopherol phosphate disodium, is a water-soluble derivative of vitamin E. This compound is known for its antioxidant properties and is used in various scientific and industrial applications. It is a white to off-white powder and is often utilized in research to study oxidative stress and its effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-tocopherol phosphate disodium involves the phosphorylation of α-tocopherol (vitamin E). The process typically includes the reaction of α-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the phosphate ester. The resulting α-tocopherol phosphate is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of α-tocopherol phosphate disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

α-Tocopherol phosphate disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, α-tocopherol phosphate disodium is used as an antioxidant to study the effects of oxidative stress on various chemical reactions and processes. It helps in understanding the mechanisms of oxidation and reduction reactions .

Biology

In biological research, this compound is used to study cellular responses to oxidative stress. It is particularly useful in experiments involving cell cultures and animal models to investigate the protective effects of antioxidants on cellular health .

Medicine

In medicine, α-tocopherol phosphate disodium is explored for its potential therapeutic effects. It is studied for its role in preventing oxidative damage in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Industry

Industrially, α-tocopherol phosphate disodium is used in the formulation of skincare and cosmetic products due to its antioxidant properties. It helps in protecting the skin from oxidative damage caused by environmental factors .

Mechanism of Action

The mechanism of action of α-tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. This action helps in maintaining cellular integrity and function .

Comparison with Similar Compounds

Similar Compounds

    α-Tocopherol: The parent compound of α-tocopherol phosphate disodium, known for its antioxidant properties.

    α-Tocopherol acetate: Another derivative of α-tocopherol, used in various applications for its stability and antioxidant effects.

    α-Tocopherol succinate: A derivative used for its enhanced stability and bioavailability.

Uniqueness

α-Tocopherol phosphate disodium is unique due to its water solubility, which allows it to be used in aqueous environments where other forms of vitamin E may not be effective. This property makes it particularly useful in biological and medical research where water-soluble antioxidants are required .

Properties

Molecular Formula

C29H49Na2O5P

Molecular Weight

554.6 g/mol

IUPAC Name

disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate

InChI

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2

InChI Key

LPWACMVJQSCQOF-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

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